
3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- is an organic compound with a complex structure It is characterized by the presence of a butenone backbone, a chlorophenyl group, and two methylthio groups
Preparation Methods
The synthesis of 3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with methylthiomethyl ketone under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- include:
4-Chlorobenzalacetone: Similar structure but lacks the methylthio groups.
3-Buten-2-one, 4-(4-chlorophenyl)-: Similar backbone but different substituents.
3-Buten-2-one, 4-(2-chlorophenyl)-: Positional isomer with the chlorine atom in a different position. The uniqueness of 3-Buten-2-one, 3-(4-chlorophenyl)-4,4-bis(methylthio)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61538-99-6 |
|---|---|
Molecular Formula |
C12H13ClOS2 |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,4-bis(methylsulfanyl)but-3-en-2-one |
InChI |
InChI=1S/C12H13ClOS2/c1-8(14)11(12(15-2)16-3)9-4-6-10(13)7-5-9/h4-7H,1-3H3 |
InChI Key |
AQKIAPIREGEYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dihydro-4-[(phenylamino)methylene]-1-benzoxepin-3,5-dione](/img/structure/B14567808.png)
![1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14567812.png)
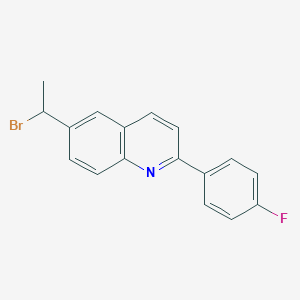
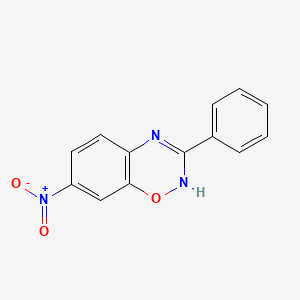
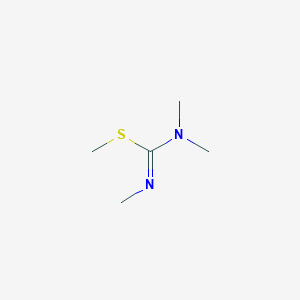

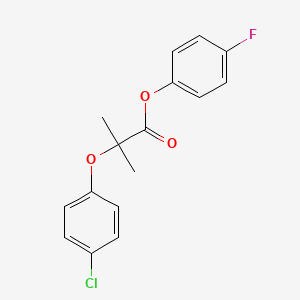
![2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14567859.png)
![Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane](/img/structure/B14567878.png)
![9-Methyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14567886.png)
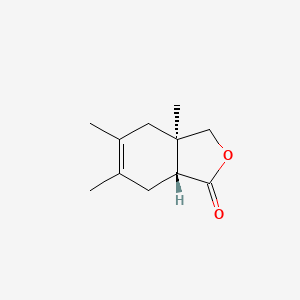
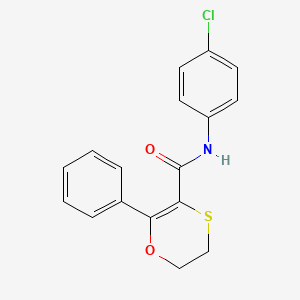
![Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate](/img/structure/B14567904.png)
![7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione](/img/structure/B14567913.png)
